N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclopropanecarboxamide
Description
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a thiophene ring substituted with a 1-methylpyrazole group, connected via an ethyl linker.
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-17-9-11(8-16-17)13-5-4-12(19-13)6-7-15-14(18)10-2-3-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKSFFPPSPLEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of 1-methyl-1H-pyrazol-4-amine through the reaction of hydrazine with ethyl acetoacetate, followed by methylation.
Thiophene Ring Formation: The thiophene ring is introduced via a Suzuki-Miyaura coupling reaction between a boronic acid derivative of thiophene and the pyrazole intermediate.
Cyclopropane Carboxamide Formation: The final step involves the reaction of the thiophene-pyrazole intermediate with cyclopropanecarboxylic acid chloride in the presence of a base to form the desired cyclopropanecarboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a modulator of biological pathways.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Applications: It is explored for its potential use in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or interact with ion channels, leading to changes in cellular function.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related cyclopropanecarboxamide derivatives and their distinguishing features:
*Calculated based on molecular formula.
Key Observations:
Heterocyclic Core: The target compound uses a thiophene ring, whereas analogs in and employ thiazole or thiadiazole rings. The 1-methylpyrazole group in the target compound may offer steric bulk or hydrogen-bonding capacity compared to the benzo[d][1,3]dioxol group in ’s analog.
Linker and Substituents :
- The ethyl linker in the target compound increases flexibility compared to direct heterocyclic attachments (e.g., cyprazole’s thiadiazole linkage) .
- The absence of aromatic extensions (e.g., biphenyl in ’s analog) may reduce lipophilicity, improving solubility.
Biological Context: Cyprazole’s pesticidal activity suggests cyclopropanecarboxamides with heterocycles can interact with biological targets (e.g., enzymes or receptors in pests) . Amine-containing analogs () highlight the versatility of thiophen-2-yl ethyl groups in diverse pharmacological scaffolds.
Physicochemical and Pharmacokinetic Properties
- Cyclopropane Ring : Enhances metabolic stability due to strain-induced resistance to oxidative degradation, a feature shared across all analogs .
- Solubility : The target compound’s ethyl linker and smaller substituents may improve aqueous solubility compared to bulkier analogs (e.g., ’s biphenyl derivative).
- Bioactivity : Thiophene and pyrazole rings are associated with kinase inhibition or GPCR modulation in medicinal chemistry, though specific targets remain unconfirmed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
